molecular formula C17H21N5O5S B2864252 N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 904273-33-2

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No. B2864252
M. Wt: 407.45
InChI Key: CTBKOXAKRNHBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups including a nitro group (-NO2), an amide group (CONH2), a thioether group (R-S-R’), and an oxadiazole ring (a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom). These functional groups could potentially confer a variety of chemical properties to the compound.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The nitro group could be introduced through a nitration reaction. The oxadiazole ring could be formed through a cyclization reaction. However, without specific literature sources, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and oxadiazole groups could potentially result in a highly conjugated system, which would have implications for the compound’s electronic structure and reactivity.



Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The amide group could participate in condensation or hydrolysis reactions. The oxadiazole ring could potentially undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase the compound’s solubility in polar solvents. The nitro group could potentially make the compound more acidic. The presence of the heterocyclic ring could influence the compound’s stability and reactivity.


Scientific Research Applications

Hypoxia-Selective Antitumor Agents

Research has delved into the synthesis and hypoxic cell cytotoxicity of compounds related to N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide. These studies aim to develop novel hypoxia-selective cytotoxins (HSCs) that exhibit selective toxicity towards hypoxic tumor cells. For instance, Palmer et al. (1996) focused on the regioisomers of a novel HSC and their cytotoxicity under hypoxic conditions. This research underscores the potential of such compounds in targeting hypoxic tumor environments, a hallmark of many solid tumors (Palmer et al., 1996).

Antimicrobial and Anticonvulsant Activities

Another area of interest is the exploration of the antimicrobial and anticonvulsant properties of derivatives of N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide. Likhosherstov et al. (2014) synthesized a series of new substituted derivatives and studied their structure-activity relationships, uncovering compounds with potential lead drug properties for further pharmacological and toxicological studies (Likhosherstov et al., 2014).

Fluorescent Probes and Chemical Synthesis

The compound and its derivatives have also been utilized in the synthesis of fluorescent probes and for exploring chemical reactions. For example, Sun et al. (2020) reported on a fluorescent probe based on a similar structural motif for the selective detection of cysteine, highlighting its application in living cells and indicating its potential for biological studies (Sun et al., 2020).

Quality Control and Synthesis Methods

Research also extends to the development of quality control methods for promising anticonvulsant compounds and innovative synthesis techniques. Sych et al. (2018) developed identification, impurity determination, and quantitative determination methods for a related compound, highlighting the importance of quality control in the pharmaceutical development process (Sych et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, many nitro compounds are potentially explosive, and many amides are irritants, so appropriate safety precautions should be taken when handling this compound.


Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also involve modifying the compound to introduce new functional groups or change its existing ones, in order to alter its properties or activity.


Please note that this is a general analysis based on the structure of the compound and its functional groups, and may not be entirely accurate for this specific compound. For a detailed and accurate analysis, specific literature sources or experimental data would be needed.


properties

IUPAC Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S/c1-4-21(5-2)15(23)10-28-17-20-19-14(27-17)9-18-16(24)12-7-6-8-13(11(12)3)22(25)26/h6-8H,4-5,9-10H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBKOXAKRNHBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.